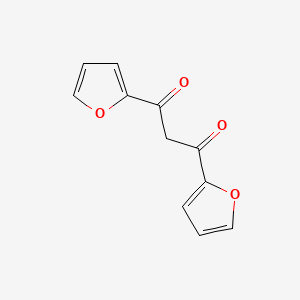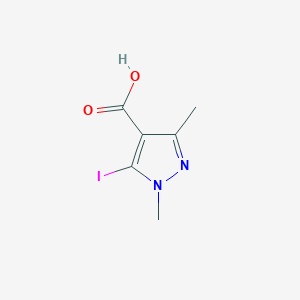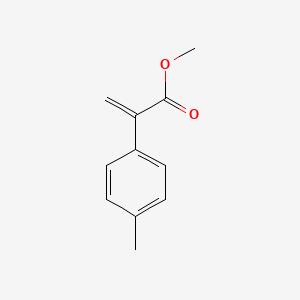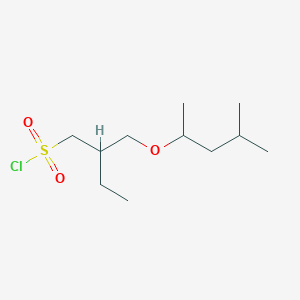
Thalidomide-O-C5-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-O-C5-OH is a derivative of thalidomide, a compound that gained notoriety in the late 1950s and early 1960s due to its teratogenic effects. Thalidomide was initially marketed as a sedative and antiemetic, particularly for pregnant women, but was later found to cause severe birth defects. Despite its tragic history, thalidomide and its derivatives have found new applications in treating various diseases, including multiple myeloma and complications of leprosy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thalidomide and its derivatives typically involves the formation of a phthalimide ring and a glutarimide ring. One common method involves the reaction of phthalic anhydride with glutamic acid to form the intermediate phthalimidoglutaric acid, which is then cyclized to form thalidomide . The specific synthetic route for Thalidomide-O-C5-OH would involve additional steps to introduce the hydroxyl group at the C5 position.
Industrial Production Methods: Industrial production of thalidomide and its derivatives involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Thalidomide and its derivatives, including Thalidomide-O-C5-OH, undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its therapeutic properties or reduce its side effects .
Common Reagents and Conditions: Common reagents used in the reactions of thalidomide derivatives include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of thalidomide can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
Applications De Recherche Scientifique
Thalidomide-O-C5-OH has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the effects of structural modifications on biological activity. In biology, it is used to investigate the mechanisms of teratogenicity and to develop safer analogs . In medicine, thalidomide derivatives are being explored for their anti-inflammatory, immunomodulatory, and anti-angiogenic properties . Industrial applications include the development of new pharmaceuticals and the study of drug metabolism and pharmacokinetics .
Mécanisme D'action
The primary mechanism of action of thalidomide and its derivatives involves binding to the protein cereblon, which is part of the E3 ubiquitin ligase complex. This binding inhibits the ubiquitin ligase activity, leading to the degradation of specific transcription factors such as IKZF1 and IKZF3 . These transcription factors play crucial roles in cell proliferation and survival, making thalidomide derivatives effective in treating certain cancers .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Thalidomide-O-C5-OH include lenalidomide and pomalidomide, which are also derivatives of thalidomide. These compounds share a similar core structure but have different substituents that enhance their therapeutic properties and reduce side effects .
Uniqueness: this compound is unique due to the presence of the hydroxyl group at the C5 position, which can significantly alter its biological activity and pharmacokinetics. This modification can enhance its binding affinity to molecular targets and improve its therapeutic efficacy .
Conclusion
This compound is a promising compound with a complex history and a wide range of applications in scientific research and medicine. Its unique structure and mechanism of action make it a valuable tool for studying the effects of structural modifications on biological activity and for developing new therapeutic agents.
Propriétés
Formule moléculaire |
C18H20N2O6 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-(5-hydroxypentoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C18H20N2O6/c21-9-2-1-3-10-26-13-6-4-5-11-15(13)18(25)20(17(11)24)12-7-8-14(22)19-16(12)23/h4-6,12,21H,1-3,7-10H2,(H,19,22,23) |
Clé InChI |
PWGPSFOKZIHTRF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13494084.png)

![3-[4-(5-Aminopentylamino)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13494097.png)





![Methyl[(3-methyl-1,2-thiazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13494141.png)


![methyl[(1R)-1-(pyridin-4-yl)ethyl]amine](/img/structure/B13494149.png)
![Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate](/img/structure/B13494150.png)
![6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] hydrochloride](/img/structure/B13494153.png)
